

Application Notes: Synthesis of Rivaroxaban Intermediate via 5-Chlorothiophene Carboxylic Acid

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Compound of Interest

Compound Name: 5-Chlorothiophene-3-carboxylic acid

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Introduction

Rivaroxaban is a potent, orally bioavailable, direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.^{[1][2][3]} Its chemical synthesis relies on the efficient coupling of two key fragments: the chiral oxazolidinone core and a thiophene moiety.

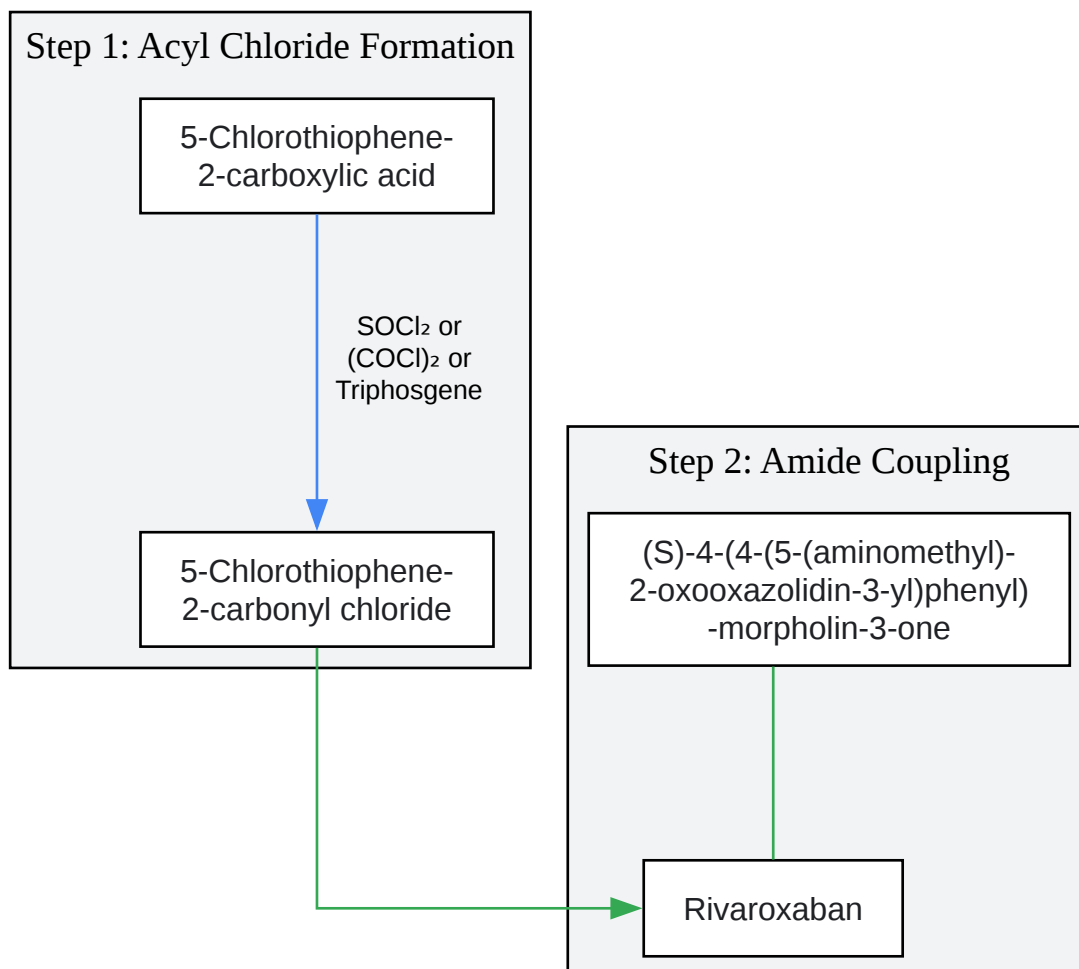
A critical building block for the thiophene portion is 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6).^{[4][5]} This document provides detailed protocols for the synthesis of Rivaroxaban, focusing on the acylation of the amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, using 5-chlorothiophene-2-carboxylic acid.

Note on Isomers: The user specified **5-chlorothiophene-3-carboxylic acid**. However, a comprehensive review of established synthetic routes, including patents and peer-reviewed literature, confirms that 5-chlorothiophene-2-carboxylic acid is the correct and widely used isomer for the synthesis of Rivaroxaban.^{[1][2][4][5][6][7]} The protocols herein are based on this established precursor.

Overall Synthetic Pathway

The final step in the synthesis of Rivaroxaban involves an amide bond formation (acylation). This is typically achieved by first converting 5-chlorothiophene-2-carboxylic acid into a more

reactive acylating agent, such as an acyl chloride. This activated intermediate is then reacted with the primary amine of the oxazolidinone core to form the final Rivaroxaban molecule.



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Figure 1. Two-step synthesis pathway to Rivaroxaban.

Experimental Protocols

Two primary methodologies are presented: direct amide coupling and a two-step acylation via an acyl chloride intermediate, which is more common in industrial applications.

Protocol 1: Two-Step Synthesis via Acyl Chloride

This is the most widely documented method, offering high yields and purity. The process involves the activation of the carboxylic acid followed by coupling.

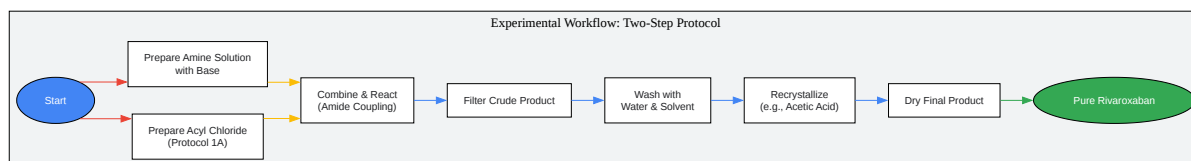
Part A: Preparation of 5-Chlorothiophene-2-carbonyl chloride[1][6][8]

- Setup: To a clean, dry, inert-atmosphere reaction flask, add 5-chlorothiophene-2-carboxylic acid (1.0 eq.).
- Solvent: Add a suitable solvent such as toluene or dichloromethane (DCM).
- Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
- Activation: Slowly add thionyl chloride (SOCl_2) (≥ 1.1 eq.) or an alternative chlorinating agent like oxalyl chloride or bis(trichloromethyl) carbonate (triphosgene) to the mixture at room temperature.[1][6][9]
- Reaction: Heat the reaction mixture to reflux (e.g., 75-80 °C for toluene) and maintain for 2-4 hours, monitoring for the cessation of gas evolution.[1][8]
- Work-up: After completion, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-chlorothiophene-2-carbonyl chloride is typically a liquid or low-melting solid and is often used directly in the next step without further purification.[8][10]

Part B: Synthesis of Rivaroxaban[8][11][12]

- Setup: In a separate reaction vessel, suspend or dissolve (S)-4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-morpholin-3-one or its hydrochloride salt (1.0 eq.) in a solvent system, such as a mixture of acetone and water or DCM.[8][11]
- Base: Add a suitable inorganic base (e.g., sodium carbonate, potassium bicarbonate) or an organic base (e.g., triethylamine, N,N-diisopropylethylamine) to neutralize the generated HCl.[3][8][12] Cool the mixture to 0-10 °C.
- Coupling: Slowly add a solution of the 5-chlorothiophene-2-carbonyl chloride (prepared in Part A) in a suitable solvent (e.g., toluene, acetone) to the cooled amine mixture.[11]
- Reaction: Stir the reaction mixture at a controlled temperature (e.g., 10-25 °C) for 1-2 hours. [8][10]

- Isolation: Upon reaction completion, the precipitated solid product is collected by filtration.
- Purification: The crude product is washed with water and a suitable organic solvent (e.g., acetone, ethanol) to remove impurities.[11][13] Further purification can be achieved by recrystallization from a solvent like acetic acid to yield high-purity Rivaroxaban.[10][14]



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Figure 2. General lab workflow for Rivaroxaban synthesis.

Protocol 2: Direct Coupling Using a Boronic Acid Catalyst

This method provides an alternative that avoids the use of hazardous reagents like thionyl chloride by coupling the carboxylic acid and amine directly.

- Setup: Charge a reaction flask with 5-chlorothiophene-2-carboxylic acid (1.0 eq.), (S)-4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one (1.0 eq.), and a catalyst such as phenylboronic acid or 2-iodophenyl boronic acid (0.1-0.26 eq.).[14]
- Solvent: Add a solvent capable of azeotropic water removal, such as toluene.[14]
- Reaction: Heat the mixture to reflux for an extended period (e.g., 36-48 hours). Use a Dean-Stark apparatus to remove the water formed during the reaction.[14]
- Work-up: Cool the reaction mixture to room temperature.

- Isolation: Add water and stir. The solid product precipitates and is collected by filtration.
- Purification: The crude solid is washed with water and then recrystallized from acetic acid to afford pure Rivaroxaban.[14]

Data Presentation: Reaction Performance

The following table summarizes representative quantitative data from various published methods for the final coupling step.

Method	Key Reagents	Solvent System	Yield	Purity (HPLC)	Reference
Acyl Chloride (SOCl ₂)	5-Chlorothiophene-2-carbonyl chloride, Et ₃ N	Dichloromethane	92%	>99%	[8]
Acyl Chloride (Carbonate Base)	5-Chlorothiophene-2-carbonyl chloride, Na ₂ CO ₃	Acetone / Water	~96%	99.95%	[11] [13]
Direct Coupling (Catalytic)	5-Chlorothiophene-2-carboxylic acid, Phenylboronic acid	Toluene	85%	99.85%	[14]
Acyl Chloride (Triphosgene)	5-Chlorothiophene-2-carboxylic acid, Bis(trichloroethyl) carbonate, Base	Toluene	95%	99.7%	[6]

Conclusion

The acylation of the key amine intermediate with activated 5-chlorothiophene-2-carboxylic acid is a robust and high-yielding final step in the synthesis of Rivaroxaban. The conversion of the

carboxylic acid to its acyl chloride is the most common and industrially scalable approach, consistently delivering the final product in high yield and purity.[15] Alternative direct coupling methods offer a pathway that avoids corrosive chlorinating agents, though they may require longer reaction times. The choice of method depends on the desired scale, available reagents, and safety considerations.

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